molecular formula C19H23N3O3S2 B3013309 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide CAS No. 1170640-65-9

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

Cat. No.: B3013309
CAS No.: 1170640-65-9
M. Wt: 405.53
InChI Key: CJOHFJBHBVOIOT-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C19H23N3O3S2 and its molecular weight is 405.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated the synthesis of heterocyclic compounds involving thiazole derivatives, which are precursors in the creation of compounds with potential antibiotic and antibacterial properties. For instance, compounds synthesized from thiophene-2-carboxamide and thiazolecarboxylic acid derivatives have been evaluated for their biological activities against bacterial strains, showcasing their potential in drug discovery and medicinal chemistry (Ahmed, 2007; Dovlatyan et al., 2004).

Antimicrobial and Antifungal Activity

Several studies have highlighted the antimicrobial and antifungal activities of synthesized compounds containing thiazole and other heterocyclic frameworks. These compounds exhibit sensitivity towards both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This suggests their potential utility in developing new antimicrobial and antifungal agents (Kobzar et al., 2019; Darwish et al., 2014).

Anticonvulsant Activity

Research on the crystal structures of anticonvulsant enaminones, which share structural similarities with the compound , has provided insights into their potential therapeutic applications. These studies focus on understanding the molecular interactions and conformations that contribute to their biological activity, laying the groundwork for future drug development efforts (Kubicki et al., 2000).

Synthesis and Biological Evaluation of Novel Compounds

The synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety has been explored. These studies aim to develop compounds with antimicrobial properties, highlighting the versatile applications of such chemical structures in medicinal chemistry (Park et al., 2009).

Application in Drug Metabolism

Investigations into drug metabolism have utilized biocatalysis to prepare mammalian metabolites of biaryl-bis-sulfonamide compounds. These studies are crucial for understanding the metabolic pathways and pharmacokinetic profiles of potential therapeutic agents, facilitating their development and optimization for clinical use (Zmijewski et al., 2006).

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S2/c1-27(24,25)16-9-7-15(8-10-16)21-19-22-17(13-26-19)18(23)20-12-11-14-5-3-2-4-6-14/h5,7-10,13H,2-4,6,11-12H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOHFJBHBVOIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.